molecular formula C18H18N2OS B6540978 4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-53-2

4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540978
CAS No.: 1058459-53-2
M. Wt: 310.4 g/mol
InChI Key: JCTSQTPRVAJCAL-UHFFFAOYSA-N
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Description

4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl ring and a cyclopentylmethyl group substituted with a thiophen-2-yl moiety on the amide nitrogen. This structural configuration combines electron-withdrawing (cyano) and hydrophobic (cyclopentyl-thiophene) components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-cyano-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c19-12-14-5-7-15(8-6-14)17(21)20-13-18(9-1-2-10-18)16-4-3-11-22-16/h3-8,11H,1-2,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTSQTPRVAJCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide structure allow the compound to interact with enzymes and receptors, modulating their activity. The thiophene ring and cyclopentyl group contribute to the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The cyano group at the 4-position distinguishes the target compound from analogs such as 4-bromo-N-(2-nitrophenyl)benzamide (), which features a bromo substituent and a nitro-phenyl group on the amide nitrogen.

Amide Nitrogen Substitutions

Key differences in the amide nitrogen substituents include:

  • Morpholin-4-yl(thiophen-2-yl)methyl (): The morpholine ring enables hydrogen bonding (N–H⋯O), influencing crystal packing and solubility .
  • Phenylcarbamothioyl (Compound 3, ): Thiourea linkage may enhance metal chelation or hydrogen bonding, contributing to macrophage inhibitory activity .

Crystallographic and Conformational Analysis

The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () reveals a chair conformation for the morpholine ring and intermolecular N–H⋯O hydrogen bonding, forming chains along the [001] direction.

Data Table: Structural and Functional Comparison

Compound Name Benzamide Substituent Amide Nitrogen Substituent Molecular Formula Key Properties/Activities
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide 4-cyano [1-(thiophen-2-yl)cyclopentyl]methyl C₁₈H₁₇N₂OS High lipophilicity (predicted)
4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D, E6) 4-cyano Cyclopropyl, (thiophen-2-yl)methyl C₁₆H₁₄N₂OS Reduced steric bulk vs. target
4-bromo-N-(2-nitrophenyl)benzamide (E3) 4-bromo 2-nitrophenyl C₁₃H₉BrN₂O₃ Structural comparator
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (E4,7) None Morpholin-4-yl(thiophen-2-yl)methyl C₁₆H₁₈N₂O₂S Hydrogen-bonded crystal packing
4-cyano-N-(phenylcarbamothioyl)benzamide (E5) 4-cyano Phenylcarbamothioyl C₁₅H₁₀N₃OS Macrophage inhibitory activity

Research Findings and Implications

  • Electronic Effects: The cyano group’s electron-withdrawing nature may enhance binding to electron-rich biological targets compared to bromo or nitro analogs .
  • Solubility and Bioavailability : Morpholine-containing derivatives () exhibit higher polarity due to hydrogen bonding, whereas the target compound’s cyclopentyl-thiophene group likely prioritizes membrane permeability .
  • Activity Trends : Thiourea-linked benzamides () demonstrate specific biological activity, suggesting that modifying the nitrogen substituent could tailor the target compound for therapeutic applications .

Biological Activity

4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a complex organic compound notable for its unique structural features, including a cyano group, a thiophene ring, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{OS}

This compound exhibits properties that make it a versatile candidate for various biological applications. The presence of the cyano group enhances its reactivity, while the thiophene ring contributes to its biological interactions.

Target of Action

Research indicates that compounds similar to this compound have been studied for their interactions with soluble epoxide hydrolase (sEH) , an enzyme implicated in cardiovascular diseases.

Mode of Action

Thiophene derivatives, including this compound, are known to exhibit various pharmacological properties such as:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antihypertensive
  • Anti-atherosclerotic

These activities are attributed to their ability to modulate biochemical pathways involved in these diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on sEH activity. This inhibition is crucial as sEH plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in vascular function and inflammation.

Case Study: Cardiovascular Applications

A study focusing on the cardiovascular applications of this compound revealed that it can lower blood pressure and exhibit protective effects against cardiac hypertrophy in animal models. The mechanism involves the modulation of EET levels, leading to improved endothelial function.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
N-(1-(thiophen-2-yl)cyclopropyl)methyl)benzamideLacks the cyano groupReduced reactivity and different applicationsLimited activity against sEH
3-cyano-N-(cyclopropyl)methyl)benzamideLacks the thiophene ringAlters chemical properties and biological activitiesModerate anti-inflammatory effects
N-(4-acetylphenyl)-4-methylbenzamideContains acetyl and methyl groupsDifferent pharmacological profilesAnticancer activity

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopropyl Intermediate : Achieved through cyclopropanation reactions.
  • Introduction of Thiophene Moiety : Utilizes cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Formation of Benzamide Core : Synthesized by reacting benzoyl chloride with an amine derivative.
  • Introduction of Cyano Group : Conducted via nucleophilic substitution reactions.

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